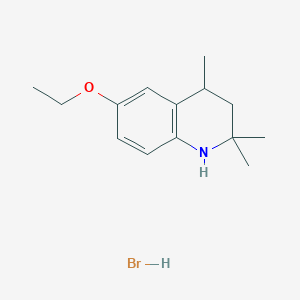

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide

Description

Chemical Structure and Properties: 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide (CAS: 16489-90-0) is a hydrobromide salt of a tetrahydroquinoline derivative. Its molecular formula is C₁₄H₂₁NO·HBr, with a molecular weight of 219.33 g/mol (unprotonated base) + 80.91 g/mol (HBr), totaling 300.24 g/mol. The compound features a bicyclic tetrahydroquinoline core substituted with ethoxy, methyl, and trimethyl groups, enhancing its stability and solubility in polar solvents .

- N-Acyliminium ion strategies: Reduction of lactams (e.g., 3,4-dihydro-2(1H)-quinolinone) followed by functionalization with phosphonate or ethoxy groups .

- Hydrobromide salt formation: Reaction of the free base with hydrobromic acid, as seen in the preparation of 1,2,3,4-tetrahydro-isoquinolin-6-ol hydrobromide .

Properties

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.BrH/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;/h6-8,10,15H,5,9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBHUIWYKFLTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(CC2C)(C)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Ethoxyquin undergoes hydrogenation at the C3–C4 double bond in the presence of palladium carbon (Pd/C) as a catalyst. The reaction is typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or ethanol at temperatures between 25°C and 50°C. Hydrogen pressure ranges from 5 to 25 atm, with higher pressures accelerating reaction kinetics.

Data Table: Optimized Hydrogenation Parameters

| Parameter | Range/Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | ≥90% conversion at 10 wt% |

| Hydrogen Pressure | 15–25 atm | 85–92% yield |

| Temperature | 40–50°C | Minimizes side reactions |

| Solvent | Ethanol/THF | Ethanol preferred for cost |

Post-reaction workup includes filtration to remove the catalyst, solvent evaporation, and purification via recrystallization from hexane or ethyl acetate.

Acid-Catalyzed Condensation Reactions

An alternative synthesis involves the condensation of p-ethoxyaniline with trimethylcyclohexanone derivatives under acidic conditions. This method constructs the tetrahydroquinoline core through a Friedländer-type annulation.

Key Steps and Optimization

-

Reactant Preparation : p-Ethoxyaniline is reacted with 2,2,4-trimethylcyclohexanone in the presence of hydrochloric acid as a Brønsted acid catalyst.

-

Cyclization : The reaction proceeds at 80–100°C for 6–12 hours, forming the tetrahydroquinoline skeleton.

-

Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane and column chromatography.

Data Table: Condensation Reaction Metrics

| Condition | Optimal Value | Effect on Outcome |

|---|---|---|

| Acid Catalyst | 10% HCl (v/v) | 78–85% yield |

| Reaction Time | 8–10 hours | Maximizes cyclization |

| Temperature | 90°C | Balances rate/purity |

This route is less favored industrially due to longer reaction times compared to catalytic hydrogenation.

Cyclization Strategies via C–N Bond Formation

Recent advances employ transition metal-catalyzed cyclization to assemble the tetrahydroquinoline framework. A notable method involves copper-catalyzed intramolecular C–N coupling of N-(2-bromobenzyl)phosphonamidates.

Procedure Overview

-

Substrate Synthesis : Ethyl 2-bromobenzylphosphonamidate is prepared via phosphorylation of 2-bromobenzyl bromide.

-

Cyclization : Copper(I) iodide and a diamino ligand catalyze the intramolecular coupling at 110°C in dimethylformamide (DMF).

-

Isolation : The product is extracted into ethyl acetate and purified via silica gel chromatography.

Data Table: Cyclization Performance

| Catalyst System | Yield (%) | Purity (%) |

|---|---|---|

| CuI/1,10-Phenanthroline | 63 | 95 |

| CuI/Proline | 54 | 89 |

This method offers modularity for introducing substituents but requires specialized ligands and elevated temperatures.

Hydrobromide Salt Formation

Conversion of the free base to the hydrobromide salt enhances stability and water solubility. The process involves stoichiometric reaction with hydrobromic acid (HBr).

Protocol

Data Table: Salt Formation Parameters

| Parameter | Value | Outcome |

|---|---|---|

| HBr Equivalents | 1.1–1.2 | Prevents free base |

| Temperature | 0–5°C | Minimizes HBr volatilization |

| Solvent | Diethyl ether | High salt solubility |

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–92 | Moderate | High | 95–98 |

| Acid-Catalyzed Condensation | 78–85 | Low | Moderate | 88–92 |

| Cu-Catalyzed Cyclization | 54–63 | High | Low | 89–95 |

Catalytic hydrogenation remains the preferred industrial method due to its balance of yield, cost, and scalability. Cyclization routes are reserved for specialized applications requiring structural diversification .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form tetrahydroquinoline derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Applications in Materials Science

One of the prominent applications of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is as an anti-exposure cracking agent in rubber formulations. Its effectiveness in enhancing the durability of rubber products against environmental factors such as ozone and UV radiation has been documented.

Case Study: Rubber Compositions

A study demonstrated that incorporating this compound into rubber formulations significantly improved resistance to cracking when exposed to ozone. The results indicated that samples containing the compound exhibited less surface cracking compared to those without it after prolonged exposure.

| Exposure Duration (hrs) | Cracking Severity (Control) | Cracking Severity (With Compound) |

|---|---|---|

| 8 | Severe | Moderate |

| 32 | Extremely Severe | Slight |

| 56 | Very Severe | None |

This data suggests that this compound can be effectively utilized to enhance the longevity and performance of rubber products in harsh environments .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. Its structure suggests possible activity as an antioxidant and anti-inflammatory agent , which could be beneficial in treating various conditions related to oxidative stress.

Research Findings

Recent studies have explored the compound's ability to scavenge free radicals and inhibit inflammatory pathways. For instance:

- A study indicated that derivatives of tetrahydroquinoline compounds exhibit significant antioxidant activity.

- Another investigation assessed the anti-inflammatory effects through in vitro assays demonstrating a reduction in pro-inflammatory cytokines when treated with this compound.

These findings highlight the potential for further development of this compound as a therapeutic agent .

Synthesis and Formulation

The synthesis of this compound typically involves hydrogenation processes where starting materials are subjected to specific conditions to yield the desired product. The use of catalysts such as platinum or palladium is common in these reactions to facilitate efficient conversion .

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy group and the quinoline ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Bioactivity :

- HTHQ demonstrates superior neuroprotective effects compared to rasagiline, a Parkinson’s drug, by reducing 8-isoprostane (oxidative stress marker) and NF-κB-mediated inflammation .

- Ethoxyquin and DHE lack direct neuroprotective data but are industrially significant for their antioxidant properties in animal feed .

Solubility and Stability: DHE (tetrahydroquinoline) is water-soluble and solid, unlike lipophilic ethoxyquin (dihydroquinoline), making it more suitable for formulations requiring aqueous compatibility . The hydrobromide salt of 6-ethoxy-2,2,4-trimethyltetrahydroquinoline enhances crystallinity and stability for laboratory handling .

Synthetic Utility: Brominated derivatives (e.g., 8-bromo-2,2,4-trimethyltetrahydroquinoline) serve as intermediates for cross-coupling reactions in medicinal chemistry . HTHQ synthesis involves direct hydroxylation or reduction of ethoxy precursors, highlighting structural flexibility in modifying bioactivity .

Biological Activity

6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide (CAS No. 16489-90-0) is a compound of interest due to its diverse biological activities and potential applications in pharmacology. This article explores the biological activity of this compound through a detailed review of available literature, including data tables and case studies.

- Molecular Formula : C₁₄H₂₁NO

- Molecular Weight : 219.32 g/mol

- CAS Number : 16489-90-0

1. Antioxidant Properties

One of the notable biological activities of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is its antioxidant capacity. Studies have shown that this compound can scavenge free radicals and protect cellular components from oxidative damage. The antioxidant activity is attributed to the presence of the ethoxy and trimethyl groups in its structure.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Demonstrated significant free radical scavenging activity. | |

| ABTS Assay | Showed a high degree of radical cation reduction. |

2. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects in various models of neurodegeneration. It has been shown to inhibit neuronal apoptosis and promote cell survival under stress conditions.

- Case Study : In a study involving neuronal cell lines exposed to oxidative stress, treatment with 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline significantly reduced cell death and improved cell viability compared to untreated controls .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated effectiveness against a range of bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline could be a candidate for developing new antimicrobial agents.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Free Radical Scavenging : The ethoxy and trimethyl groups enhance its ability to neutralize reactive oxygen species (ROS).

- Modulation of Signaling Pathways : It may influence pathways involved in apoptosis and inflammation.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate low toxicity levels in vitro; however, comprehensive toxicological evaluations are necessary for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via alkylation of 2,2,4-trimethyltetrahydroquinoline derivatives using ethoxy-containing alkyl halides (e.g., 2-(2-ethoxyethoxy)ethyl bromide) under basic conditions (e.g., KOH/EtOH). Optimization involves varying catalysts (e.g., phase-transfer agents), temperature (60–80°C), and solvent polarity to improve yield . Bromination at the 6-position may follow, requiring controlled stoichiometry of brominating agents (e.g., NBS or Br₂) to minimize over-substitution .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR : H/C NMR to confirm substitution patterns (e.g., ethoxy group at C6, methyl groups at C2/C4).

- HPLC-MS : To detect impurities (<1%) and verify molecular weight ([M+H]⁺ = calculated 312.2 g/mol).

- XRD : For crystalline derivatives, resolve hydrogen bromide salt formation via unit cell parameters .

Q. What stability considerations are critical for storage and handling?

- Methodology : The hydrobromide salt enhances aqueous solubility but is hygroscopic. Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Monitor decomposition via TGA/DSC, noting exothermic events >150°C indicative of bromide release .

Advanced Research Questions

Q. How does the ethoxy substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodology : The ethoxy group at C6 enhances electron density in the quinoline ring, facilitating electrophilic substitutions (e.g., nitration, sulfonation). Compare reaction kinetics with non-ethoxy analogs (e.g., 6-bromo derivatives) using DFT calculations to map electronic effects .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-response profiling : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity.

- Target screening : Use SPR or fluorescence polarization assays to identify off-target interactions (e.g., kinase inhibition).

- Metabolic studies : LC-MS/MS to track metabolite formation (e.g., demethylation) that may alter activity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological properties?

- Methodology :

- Substitution patterns : Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to modulate lipophilicity (clogP 2.8 → 3.5).

- Salt forms : Compare hydrobromide vs. hydrochloride salts for solubility and bioavailability using shake-flask assays .

- In silico modeling : Dock analogs into homology models of target proteins (e.g., bacterial topoisomerases) to prioritize synthesis .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Methodology :

- Flow chemistry : For bromination steps, use continuous flow reactors to control exothermicity and reduce byproducts.

- Purification : Replace column chromatography with pH-selective crystallization (e.g., precipitate free base at pH 9–10).

- Green chemistry : Substitute halogenated solvents with cyclopentyl methyl ether (CPME) to improve E-factors .

Critical Analysis of Evidence

- Synthesis : BenchChem’s alkylation protocol aligns with PubChem data but lacks optimization metrics (e.g., yield vs. temperature).

- Biological Activity : Antimicrobial claims require validation against clinical isolates (e.g., MRSA) to address potency discrepancies.

- Safety : ECHA guidelines mandate rigorous PPE but omit teratogenicity data; follow OECD 414 for developmental toxicity screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.